An In-depth Technical Guide to the Chemical Properties of the 1H-pyrrolo[3,2-c]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties of the 1H-pyrrolo[3,2-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a significant scaffold in medicinal chemistry. Its derivatives have garnered substantial interest due to their diverse biological activities, acting as potent inhibitors of key cellular targets implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and biological significance of the 1H-pyrrolo[3,2-c]pyridine class of compounds, with a focus on derivatives that have been explored in a research context. It is important to note that while a wide array of substituted analogs have been synthesized and characterized, publicly available data on the specific compound 1H-pyrrolo[3,2-c]pyridin-6-amine is limited. This guide, therefore, focuses on the properties of the core scaffold and its well-documented derivatives.
Core Chemical Properties
The fundamental 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a bicyclic aromatic heterocycle. Below is a summary of its key chemical identifiers.
| Property | Value | Reference |
| IUPAC Name | 1H-pyrrolo[3,2-c]pyridine | [1] |
| Synonym | 5-Azaindole | [1] |
| CAS Number | 271-34-1 | [1] |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
A general synthetic strategy for accessing the 1H-pyrrolo[3,2-c]pyridine scaffold has been described, which allows for the introduction of various substituents. This multi-step process is a valuable tool for creating a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
A key intermediate for further derivatization is 6-bromo-1H-pyrrolo[3,2-c]pyridine. The synthesis proceeds as follows:
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Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[3]
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Nitration: The resulting pyridine-1-oxide is then treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3]
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Intermediate Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) affords a key intermediate.[3]
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Reductive Cyclization: Finally, treatment with iron powder in acetic acid leads to the formation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]
This synthetic pathway is illustrated in the following workflow diagram.
Caption: Synthetic workflow for the preparation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.
Derivatization and Spectroscopic Data
The 6-bromo intermediate is a versatile precursor for introducing a variety of substituents at the 6-position, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the synthesis of a wide range of 6-aryl and 6-heteroaryl derivatives. The pyrrole nitrogen at the 1-position can also be substituted.
Below is a table summarizing the spectroscopic data for a selection of representative 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound | 1H NMR (500 MHz, CDCl₃) δ (ppm) | 13C NMR (126 MHz, CDCl₃) δ (ppm) | HRMS [M+H]+ | Reference |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 | Calcd: 361.1552, Found: 361.1556 | [2][3] |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7Hz, 1H), 7.39 (d, J=3.3Hz, 1H), 7.28 (t, J=3.8Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J=3.2Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H) | 157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49 | Calcd: 375.1709, Found: 375.1707 | [2][3] |
| 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.18 (s, 1H), 9.10 (s, 1H), 8.62 (s, 1H), 8.39 (d, J=7.9Hz, 1H), 7.83 (s, 1H), 7.41 (d, J=3.3Hz, 2H), 6.82 (d, J=3.2Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H) | 154.13, 148.95, 147.94, 147.06, 143.89, 140.88, 137.72, 136.67, 134.64, 133.92, 130.54, 125.29, 123.74, 102.92, 102.81, 102.45, 61.06, 56.45 | Calcd: 362.1505, Found: 362.1502 | [2] |
Biological Activity and Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant potential as therapeutic agents, particularly in the field of oncology.
Tubulin Polymerization Inhibition
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2][3] These compounds exhibit potent antiproliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[2][3] The most active compounds induce G2/M phase cell cycle arrest and apoptosis.[2][3]
The proposed mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to mitotic arrest and subsequent cell death.
Caption: Signaling pathway for tubulin polymerization inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.
MPS1 Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized in the development of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. Inhibitors based on this scaffold have demonstrated dose-dependent inhibition of MPS1 in tumor xenograft models.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold is a valuable building block in the design of novel therapeutic agents. While detailed chemical properties of the specific 1H-pyrrolo[3,2-c]pyridin-6-amine are not extensively documented in the public domain, the synthetic accessibility of the core structure and the successful development of potent, biologically active derivatives highlight the importance of this chemical class. The established synthetic routes provide a foundation for the creation of diverse libraries of compounds, and the demonstrated activity of derivatives against targets such as tubulin and MPS1 kinase underscores the potential of this scaffold in drug discovery, particularly in oncology. Further research into this and other isomers of aminopyrrolopyridine is warranted to fully explore their therapeutic potential.
References
- 1. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
